Methacrylamidopropyltrimethylammonium chloride

Übersicht

Beschreibung

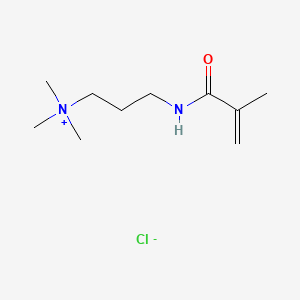

Methacrylamidopropyltrimethylammonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Methacrylamidopropyltrimethylammonium chloride (MAPTAC) is a cationic monomer . Its primary targets are the negatively charged surfaces or molecules, where it can form ionic bonds due to its positive charge .

Mode of Action

MAPTAC interacts with its targets through ionic bonding. The presence of the trimethylammonium group in MAPTAC allows it to form strong electrostatic interactions with negatively charged surfaces or molecules . This interaction can result in changes in the physical and chemical properties of the target, such as increased solubility, stability, or reactivity .

Biochemical Pathways

The specific biochemical pathways affected by MAPTAC can vary depending on the application. In the synthesis of charge-balanced polyampholytic random copolymers for gel electrolytes in Zinc-air batteries, MAPTAC can enhance ionic conductivity, stability, and compatibility with the electrochemical system .

Pharmacokinetics

Due to its water solubility , it is expected to have good bioavailability when administered in aqueous solutions.

Result of Action

The molecular and cellular effects of MAPTAC’s action depend on its application. For instance, in the synthesis of polymers, MAPTAC can improve the polymer’s properties such as hydrophilicity, pH responsiveness, and ability to form complexes with other molecules .

Action Environment

The action, efficacy, and stability of MAPTAC can be influenced by various environmental factors. For example, the pH of the environment can affect the degree of ionization of MAPTAC, thereby influencing its reactivity . Additionally, temperature can affect the rate of reactions involving MAPTAC .

Biochemische Analyse

Biochemical Properties

Methacrylamidopropyltrimethylammonium chloride plays a significant role in biochemical reactions due to its cationic nature. The presence of the quaternary ammonium group confers a positive charge to the monomer, allowing it to interact with negatively charged biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the formation of polyelectrolyte complexes and multilayer films . This compound is known to interact with enzymes involved in radical polymerization, enhancing the stability and efficiency of the polymerization process .

Cellular Effects

This compound has been shown to influence various cellular processes. Its cationic nature allows it to interact with cell membranes, potentially disrupting membrane integrity and affecting cell signaling pathways. This compound can also influence gene expression by interacting with DNA and transcription factors . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes and altering their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by binding to DNA and influencing the activity of transcription factors . Furthermore, this compound can form polyelectrolyte complexes with other charged molecules, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have persistent effects on cellular processes, including gene expression and metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance cellular function by interacting with metabolic enzymes and improving their activity . At high doses, this compound can have toxic effects, including disruption of cell membranes, inhibition of enzyme activity, and alterations in gene expression . Threshold effects have been observed, with certain dosages leading to significant changes in cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes involved in radical polymerization, enhancing the efficiency of the polymerization process . This compound can also affect metabolic flux by interacting with metabolic enzymes and altering their activity . Additionally, this compound can influence metabolite levels by affecting the stability and function of metabolic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its cationic nature allows it to bind to negatively charged sites on cell membranes and other biomolecules, facilitating its transport and distribution . This compound can also accumulate in specific cellular compartments, affecting its localization and function .

Subcellular Localization

The subcellular localization of this compound is influenced by its cationic nature and interactions with biomolecules. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its activity and function, influencing various cellular processes .

Eigenschaften

CAS-Nummer |

51410-72-1 |

|---|---|

Molekularformel |

C10H21ClN2O |

Molekulargewicht |

220.74 g/mol |

IUPAC-Name |

2-methyl-N-[3-(trimethylazaniumyl)propyl]prop-2-enimidate;hydrochloride |

InChI |

InChI=1S/C10H20N2O.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;/h1,6-8H2,2-5H3;1H |

InChI-Schlüssel |

UZNHKBFIBYXPDV-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-] |

Kanonische SMILES |

CC(=C)C(=NCCC[N+](C)(C)C)[O-].Cl |

Key on ui other cas no. |

51410-72-1 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

68039-13-4 |

Synonyme |

MAPTAC methacrylamidopropyltrimethylammonium chloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of MAPTAC?

A1: Methacrylamidopropyltrimethylammonium chloride has the molecular formula C10H21ClN2O and a molecular weight of 220.73 g/mol.

Q2: Are there any spectroscopic data available for MAPTAC?

A2: Yes, Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are commonly used to characterize MAPTAC. These techniques help identify characteristic functional groups and confirm the polymer structure. [, ]

Q3: Is MAPTAC compatible with other materials?

A3: MAPTAC has been successfully incorporated into various materials, including hydrogels, acrylic resins, and polyvinyl alcohol-based systems. [, , ]

Q4: How does MAPTAC affect the properties of these materials?

A4: Incorporating MAPTAC can enhance material properties such as hydrophilicity, swelling capacity, mechanical strength, and antimicrobial activity. [, , , ]

Q5: What are the main applications of MAPTAC?

A5: MAPTAC finds applications in various fields such as:

- Water treatment: As a flocculant for removing pollutants from wastewater due to its cationic charge. [, , ]

- Biomedical field: In drug delivery systems, antimicrobial coatings, and gene delivery systems. [, ]

- Agriculture: As a component of controlled-release fertilizer systems. []

- Material science: In the development of humidity sensors and other functional materials. [, ]

Q6: How does MAPTAC interact with its targets?

A6: The interaction mechanism depends on the specific application. For example:

- Flocculation: MAPTAC, with its cationic charge, neutralizes the negative charge of pollutants in wastewater, promoting their aggregation and removal. [, ]

- Antimicrobial activity: The positively charged quaternary ammonium group in MAPTAC can disrupt bacterial cell membranes, leading to cell death. []

- Dye adsorption: Cationic MAPTAC-containing hydrogels can effectively adsorb anionic dyes through electrostatic interactions. []

Q7: How is MAPTAC polymerized?

A8: MAPTAC is typically polymerized via free radical polymerization, often in combination with other monomers to form copolymers. This process allows tailoring the final polymer properties for specific applications. [, , , , ]

Q8: What are common comonomers used with MAPTAC?

A8: Common comonomers include:

- Acrylamide (AAm): To create hydrogels with tunable swelling properties. [, , ]

- Acrylic acid (AAc): To introduce pH-responsive behavior in hydrogels. []

- 2-Hydroxyethyl methacrylate (HEMA): To synthesize hydrogels for drug and gene delivery applications. []

Q9: How does the copolymerization affect the properties of MAPTAC?

A10: Copolymerization significantly impacts MAPTAC's properties. For example, incorporating hydrophobic comonomers like styrene can influence the polymer's solubility and self-assembly behavior in aqueous solutions. []

Q10: How do different initiators affect the polymerization of MAPTAC?

A11: The choice of initiator can impact the polymerization rate, molecular weight, and properties of the resulting polymer. Both cationic and anionic initiators like potassium persulfate (KPS) have been successfully utilized. [, ]

Q11: How does the charge density of MAPTAC-containing polymers affect their properties?

A11: Charge density plays a crucial role. For example:

- Adsorption: Higher cationic charge density in hydrogels often leads to increased adsorption capacity for anionic species. [, ]

- Flocculation: Optimal charge density is crucial for efficient flocculation, as it influences the interaction with negatively charged pollutants. [, ]

- Polyelectrolyte complexation: The charge density of MAPTAC-containing polymers affects their interaction with oppositely charged species, impacting complex formation and properties. [, , ]

Q12: What is the environmental impact of using MAPTAC?

A13: While MAPTAC offers numerous benefits, its potential environmental impact needs consideration. Research on its biodegradability and ecotoxicological effects is crucial to ensure responsible use and disposal. [, ]

Q13: Are there any strategies for mitigating the environmental impact of MAPTAC?

A14: Developing biodegradable analogs of MAPTAC and exploring efficient recycling and waste management strategies are essential steps toward mitigating its environmental footprint. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.